6H-Dibenzo(b,d)pyran, 6a,7,10,10a-tetrahydro-1-methoxy-6,6,9-trimethyl-3-pentyl-, (6aR-trans)-
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Overview
Description
6H-Dibenzo[b,d]pyran, 6a,7,10,10a-tetrahydro-1-methoxy-6,6,9-trimethyl-3-pentyl-, (6aR,10aR)- is a complex organic compound with a unique structure that includes a dibenzopyran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Dibenzo[b,d]pyran, 6a,7,10,10a-tetrahydro-1-methoxy-6,6,9-trimethyl-3-pentyl-, (6aR,10aR)- involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes the formation of the dibenzopyran core followed by the introduction of the methoxy, trimethyl, and pentyl groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
6H-Dibenzo[b,d]pyran, 6a,7,10,10a-tetrahydro-1-methoxy-6,6,9-trimethyl-3-pentyl-, (6aR,10aR)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
6H-Dibenzo[b,d]pyran, 6a,7,10,10a-tetrahydro-1-methoxy-6,6,9-trimethyl-3-pentyl-, (6aR,10aR)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Potential therapeutic applications are being explored, including its use as a lead compound for drug development.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, receptor binding, and signal transduction. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6H-Dibenzo[b,d]pyran: The parent compound without the additional functional groups.
Tetrahydrodibenzopyran: A similar structure with different substituents.
Methoxydibenzopyran: A variant with a methoxy group but different stereochemistry.
Uniqueness
6H-Dibenzo[b,d]pyran, 6a,7,10,10a-tetrahydro-1-methoxy-6,6,9-trimethyl-3-pentyl-, (6aR,10aR)- is unique due to its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
1451-20-3 |
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Molecular Formula |
C22H32O2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromene |
InChI |
InChI=1S/C22H32O2/c1-6-7-8-9-16-13-19(23-5)21-17-12-15(2)10-11-18(17)22(3,4)24-20(21)14-16/h10,13-14,17-18H,6-9,11-12H2,1-5H3/t17-,18-/m1/s1 |
InChI Key |
GRLARWXSTOXAGR-QZTJIDSGSA-N |
Isomeric SMILES |
CCCCCC1=CC2=C([C@@H]3CC(=CC[C@H]3C(O2)(C)C)C)C(=C1)OC |
Canonical SMILES |
CCCCCC1=CC2=C(C3CC(=CCC3C(O2)(C)C)C)C(=C1)OC |
Origin of Product |
United States |
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